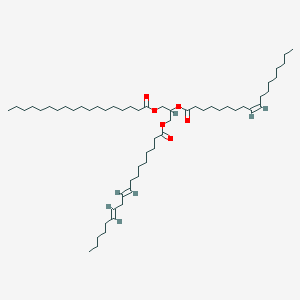
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate is a complex ester compound It is composed of oleic acid, stearic acid, and linoleic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate typically involves esterification reactions. The process begins with the preparation of the individual fatty acid esters, followed by their combination to form the final compound. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of immobilized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, altering its properties.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroperoxides, while reduction can yield saturated esters.
Scientific Research Applications
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound is studied for its potential role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism by which 2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate exerts its effects involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, potentially influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadecanoate: Similar in structure but lacks the double bonds present in the linoleic acid derivative.
2-(Oleoyloxy)-3-(stearoyloxy)propyl linoleate: Contains linoleic acid but differs in the specific ester linkages.
Uniqueness
2-(Oleoyloxy)-3-(stearoyloxy)propyl octadeca-9,12-dienoate is unique due to the presence of multiple fatty acid derivatives, each contributing distinct properties. The combination of oleic, stearic, and linoleic acid derivatives imparts unique physicochemical characteristics, making it valuable for various applications.
Properties
Molecular Formula |
C57H104O6 |
|---|---|
Molecular Weight |
885.4 g/mol |
IUPAC Name |
[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,27-28,30,54H,4-15,17-18,20-24,26,29,31-53H2,1-3H3/b19-16+,28-25+,30-27- |
InChI Key |
CNGSOZKJBWHOEG-HJMJOFQISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















